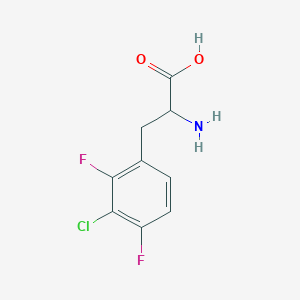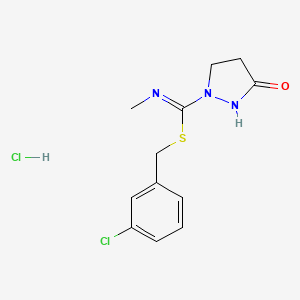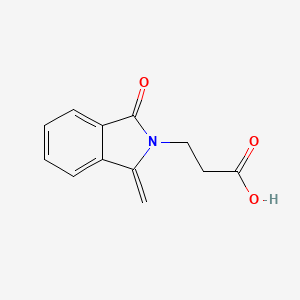
3-Chloro-2,4-difluoro-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2,4-difluoro-DL-phenylalanine is a useful research compound. Its molecular formula is C9H8ClF2NO2 and its molecular weight is 235.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis of Amino Acid Derivatives : 1,5-Difluor-2,4-dinitrobenzol, similar in structure to 3-Chloro-2,4-difluoro-DL-phenylalanine, has been used to synthesize monofunctional, bifunctional, and mixed bifunctional amino acid derivatives. These compounds were characterized through elementary analysis, paper chromatography, and the debyeogram (Zahn & Meienhofer, 1958).
Biological Effects and Mechanisms
- Action on Bacterial Growth : Studies have shown that amino acid analogs like p-chloro-dl-phenylalanine can inhibit the growth of organisms like Pseudomonas sp. on certain substrates, likely due to competitive inhibition of induced amino acid transport systems (Guroff, Bromwell, & Abramowitz, 1969).
Material Characterization and Properties
- Crystal Growth and Characterization : DL-phenylalanine, a related compound, has been crystallized under specific conditions, with its crystals characterized through density measurement, X-ray powder diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis (Ramachandran & Natarajan, 2007).
Enzymatic Studies and Applications
Investigation of Enzyme Mechanisms : Research into l-phenylalanine ammonia-lyase, an enzyme that interacts with similar amino acids, provided insights into its active site and mechanism of action, which could be relevant for understanding the interactions and applications of this compound in enzyme-related studies (Hanson & Havir, 1970).
Metabolic Pathway Analysis : The study of L-phenylalanine (L-Phe) biosynthesis, including enzymes involved in this pathway, offers a framework for analyzing the metabolic roles and applications of similar compounds like this compound (Ding et al., 2016).
Photocatalytic Degradation Studies
- Photocatalytic Degradation Research : Studies on the photocatalytic degradation of amino acids like phenylalanine, related to this compound, provide insights into the behavior of these compounds under specific environmental conditions and their potential for generating odorous compounds after chlorination (Elsellami et al., 2010).
Phenylalanine Derivative Applications
Application in Phenylketonuria Models : p-Chlorophenylalanine, an analog of this compound, has been used in research to simulate phenylketonuria in rats, suggesting potential applications in modeling and studying this genetic disorder (Lipton, Gordon, Guroff, & Udenfriend, 1967).
Sensory Analysis and Detection : Electrochemical sensors and biosensors for phenylalanine detection highlight the relevance of phenylalanine derivatives, like this compound, in analytical and diagnostic applications (Dinu & Apetrei, 2020).
Properties
IUPAC Name |
2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTROQNFDZXDJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)



![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)
![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)
![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)

![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
